benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate
CAS No.: 152169-60-3
VCID: VC21153190
Molecular Formula: C12H15NO3
Molecular Weight: 221.25 g/mol
* For research use only. Not for human or veterinary use.
![benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate - 152169-60-3](/images/no_structure.jpg)
Description |
Benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by its benzyl group, a carbamate functional group, and a stereocenter at the 1-position, which contributes to its chirality. Its molecular formula is , and it has a molecular weight of 266.29 g/mol . IUPAC NameThe IUPAC name of the compound is benzyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate . Structural Features
SynthesisThe synthesis of benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate typically involves:
Applications and UsesThis compound is primarily used in:
Biological ActivityAlthough specific biological activities for this compound are not well-documented, carbamates are known for their diverse pharmacological properties, including:
Further studies are required to explore its specific biological applications. Analytical CharacterizationCharacterization techniques commonly used for this compound include:
Example Data
|
||||||
---|---|---|---|---|---|---|---|
CAS No. | 152169-60-3 | ||||||
Product Name | benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate | ||||||
Molecular Formula | C12H15NO3 | ||||||
Molecular Weight | 221.25 g/mol | ||||||
IUPAC Name | benzyl N-(3-oxobutan-2-yl)carbamate | ||||||
Standard InChI | InChI=1S/C12H15NO3/c1-9(10(2)14)13-12(15)16-8-11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3,(H,13,15) | ||||||
Standard InChIKey | AXDXPDSBSVDTCF-UHFFFAOYSA-N | ||||||
Isomeric SMILES | C[C@H](C(=O)N(C)OC)NC(=O)OCC1=CC=CC=C1 | ||||||
SMILES | CC(C(=O)N(C)OC)NC(=O)OCC1=CC=CC=C1 | ||||||
Canonical SMILES | CC(C(=O)C)NC(=O)OCC1=CC=CC=C1 | ||||||
Synonyms | BENZYL [(1S)-1-METHYL-2-OXOPROPYL]CARBAMATE | ||||||
PubChem Compound | 18726564 | ||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume